molecular formula C20H26N6O3S B2732970 2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946282-16-2

2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2732970
CAS No.: 946282-16-2
M. Wt: 430.53
InChI Key: PMQCFMDZDKXTHU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a propylamino substituent at position 4, and a 2,4-dimethoxybenzamide moiety linked via an ethyl spacer. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding domains . The 2,4-dimethoxybenzamide group contributes to steric and electronic properties, influencing selectivity and potency.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-5-8-21-17-15-12-23-26(18(15)25-20(24-17)30-4)10-9-22-19(27)14-7-6-13(28-2)11-16(14)29-3/h6-7,11-12H,5,8-10H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCFMDZDKXTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the combination of precursor chemicals under specific conditions. One possible route could begin with the preparation of a benzamide derivative, followed by the introduction of the pyrazolopyrimidine moiety. Multiple steps involving condensation, alkylation, and possibly methylation could form the final structure.

  • Industrial Production Methods: Industrial synthesis may employ high-throughput chemical reactors for efficient production, focusing on optimizing reaction yields and purity. Solvent selection, temperature control, and catalyst choice are critical for scalable production.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: 2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo oxidation at the methylthio group.

    • Reduction: The nitro group in the benzamide part can be reduced to an amino group.

    • Substitution: The methoxy groups can be replaced by various nucleophiles.

  • Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide can be used in these reactions.

  • Major Products: Oxidation may yield sulfoxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzamides.

Scientific Research Applications

  • Chemistry: The compound's unique structure makes it an interesting subject for studies in organic synthesis and catalysis.

  • Biology: It may serve as a probe in biochemical assays to understand enzyme interactions due to its functional diversity.

  • Medicine: Potential pharmaceutical applications include its use as a scaffold for drug discovery, targeting specific enzymes or receptors.

  • Industry: Could be utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action: The compound's mechanism of action depends on its specific application. In medicinal chemistry, it might interact with particular molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core could act as a bioactive moiety, engaging in hydrogen bonding, hydrophobic interactions, or ionic bonds with its target. The exact pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds: 2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its specific substitutions and functional groups Compared to other pyrazolopyrimidine derivatives, its methylthio and propylamino substitutions confer distinct electronic and steric properties

So, where do we go from here?

Biological Activity

2,4-Dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O3SC_{20}H_{26}N_{6}O_{3}S, with a molecular weight of 430.5 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC20H26N6O3S
Molecular Weight430.5 g/mol
CAS Number946210-34-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases involved in cancer signaling pathways. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on several kinases, including:

  • Tyrosine Kinase
  • Phosphatidylinositol-3 Kinase (PI3K)
  • Cyclin-dependent Kinase (CDK)

These interactions are crucial for the regulation of cell proliferation and survival, making the compound a candidate for anticancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated potent inhibitory effects against various cancer cell lines, including prostate and colon cancer cells. The IC50 values for these activities ranged from 0.63 to 1.32 µM, indicating significant efficacy compared to standard treatments like sorafenib .
  • Mechanism of Action : The compound's anticancer activity is believed to be mediated through the inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division in rapidly proliferating cancer cells .

Case Studies

A notable study conducted by Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and tested their ability to inhibit the growth of five different cancer cell lines. Their findings indicated that specific modifications to the pyrazolo-pyrimidine structure significantly enhanced anticancer activity .

Additionally, another study reported that compounds similar to this compound exhibited promising results in preclinical models for treating hematological malignancies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include derivatives of pyrazolo[3,4-d]pyrimidine with variations in substituents at positions 3, 4, 6, and the N-linked side chain. Below is a comparative analysis based on available data:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC₅₀ or Ki) Key References
Target Compound 6-(Methylthio), 4-(Propylamino), N-ethyl-2,4-dimethoxybenzamide ~490 (estimated) Not reported Kinase inhibition (hypothetical)
4-(4-Amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3-ylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4d) 6-Mercapto, 4-amino, benzenesulfonamide 419.1 170–172 Kinase inhibition (e.g., JAK2)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 3-Fluorophenyl-chromenyl, benzenesulfonamide 589.1 175–178 Anticancer (tyrosine kinase)
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) 6-(Oxoethylthio), 1-phenyl ~400–450 (estimated) Not reported Antimicrobial, antiproliferative

Key Observations

Substituent Effects on Bioactivity: The methylthio group in the target compound (vs. The propylamino group (vs. unsubstituted amino in 4d) introduces steric bulk, which may improve selectivity by avoiding off-target interactions . Fluorinated chromenyl derivatives (e.g., Example 53 in ) exhibit higher molecular weights (~589 vs. ~490) due to aromatic fluorination, correlating with improved binding to hydrophobic kinase pockets .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in (reflux with phenacyl chloride in ethanol), but substitution at position 4 (propylamino vs. phenyl) requires tailored amine coupling steps .

Thermal Stability :

  • Melting points for analogs range from 170–178°C (e.g., 4d and Example 53), suggesting moderate thermal stability. The target compound’s melting point is unreported but may align with this range given structural similarities.

Research Findings and Implications

Pharmacokinetic Considerations

  • The 2,4-dimethoxybenzamide moiety in the target compound may improve metabolic stability compared to sulfonamide-containing analogs (e.g., 4d), which are prone to glucuronidation .

Q & A

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
  • Catalysts : Triethylamine aids in deprotonation during coupling steps .
  • Temperature control : Exothermic reactions (e.g., acylation) require cooling to prevent side products .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • 1H/13C NMR :
    • Pyrazolo[3,4-d]pyrimidine core : Aromatic protons at δ 8.2–8.5 ppm and carbons at ~150–160 ppm .
    • Propylamino group : NH proton at δ 5.5–6.0 ppm (broad singlet) and methylene protons at δ 3.2–3.5 ppm .
  • IR spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C23H28N6O3S: 493.19) .

Validation : Cross-referencing NMR splitting patterns with predicted coupling constants ensures correct substitution patterns .

Advanced: How can synthetic protocols be optimized to improve scalability while retaining high purity?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (e.g., solvent ratios, catalyst loading) to identify robust conditions .
  • Flow chemistry : Continuous processing minimizes batch variability for steps like acylation .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., exploiting amide solubility in acidic/basic conditions) .

Case study : achieved 75% yield via recrystallization from acetonitrile, but switching to ethanol reduced solvent cost without compromising purity .

Advanced: How do structural modifications (e.g., methylthio vs. methoxy groups) impact the compound’s biological activity?

Methodological Answer:

  • SAR studies :
    • Methylthio group (S-CH3) : Enhances lipophilicity, improving membrane permeability in cellular assays .
    • Propylamino side chain : Extends hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • In vitro assays :
    • Enzyme inhibition : Compare IC50 values against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) with controls for off-target effects (e.g., ROS generation) .

Data interpretation : Discrepancies in activity across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Advanced: What computational strategies are used to predict binding modes and selectivity of this compound?

Methodological Answer:

  • Molecular docking :
    • Target selection : Prioritize kinases with conserved ATP-binding sites (e.g., CDK2, JAK2) .
    • Scoring functions : Use Glide XP or AutoDock Vina to rank pose affinities .
  • MD simulations :
    • Stability analysis : Run 100-ns simulations in explicit solvent to assess binding pocket interactions .
    • Free-energy calculations : Compute ΔG binding via MM-PBSA/GBSA for selectivity profiling .

Validation : Compare predicted binding poses with crystallographic data from related pyrazolo[3,4-d]pyrimidine inhibitors .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize assays :
    • Buffer conditions : Use consistent ATP concentrations (e.g., 1 mM) in kinase assays .
    • Cell lines : Validate genetic backgrounds (e.g., EGFR status in cancer models) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers .
  • Control experiments :
    • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .
    • Protease sensitivity : Pre-treat compounds with liver microsomes to assess metabolic stability .

Example : reported IC50 variability due to differences in enzyme lot numbers, resolved by internal standardization .

Advanced: What in vitro models are most suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Oncology :
    • 3D spheroid models : Mimic tumor microenvironments better than monolayer cultures .
    • Patient-derived xenografts (PDX) : Screen ex vivo for personalized therapy insights .
  • Immunology :
    • PBMC assays : Measure cytokine release (e.g., IL-6) to assess immunomodulatory effects .
  • Safety profiling :
    • hERG inhibition : Use patch-clamp assays to evaluate cardiac toxicity risks .

Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Advanced: How do solvent and pH conditions affect the compound’s stability during storage?

Methodological Answer:

  • Degradation pathways :
    • Hydrolysis : Susceptible to ester/amide bond cleavage in aqueous buffers (pH < 3 or > 9) .
    • Oxidation : Methylthio group prone to sulfoxide formation; add antioxidants (e.g., BHT) in DMSO stocks .
  • Storage recommendations :
    • Lyophilized form : Stable at -20°C under argon for >6 months .
    • Solution phase : Use anhydrous DMSO with desiccants to prevent moisture uptake .

Analytical validation : Track degradation via UPLC-MS every 3 months .

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